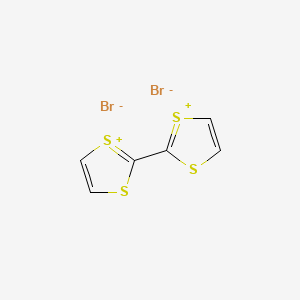
2,2'-Bi-1,3-dithiol-1-ium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bi-1,3-dithiol-1-ium dibromide is a chemical compound with the molecular formula C6H4Br2S4 It is known for its unique structure, which includes two 1,3-dithiolium rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3-dithiol-1-ium dibromide typically involves the reaction of 1,3-dithiolium salts with bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
1,3-dithiolium salt+Br2→2,2’-Bi-1,3-dithiol-1-ium dibromide
Industrial Production Methods
Industrial production of 2,2’-Bi-1,3-dithiol-1-ium dibromide may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
2,2’-Bi-1,3-dithiol-1-ium dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) or silver fluoride (AgF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Compounds with different halogens or functional groups replacing the bromine atoms.
科学的研究の応用
2,2’-Bi-1,3-dithiol-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
作用機序
The mechanism of action of 2,2’-Bi-1,3-dithiol-1-ium dibromide involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular processes and pathways.
類似化合物との比較
Similar Compounds
- 1,3-Dithiolane
- 1,3-Dithiane
- 2-Mercaptoethanol
- 1,2-Ethanedithiol
Uniqueness
2,2’-Bi-1,3-dithiol-1-ium dibromide is unique due to its dimeric structure, which distinguishes it from other similar compounds. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
64504-11-6 |
|---|---|
分子式 |
C6H4Br2S4 |
分子量 |
364.2 g/mol |
IUPAC名 |
2-(1,3-dithiol-1-ium-2-yl)-1,3-dithiol-1-ium;dibromide |
InChI |
InChI=1S/C6H4S4.2BrH/c1-2-8-5(7-1)6-9-3-4-10-6;;/h1-4H;2*1H/q+2;;/p-2 |
InChIキー |
ABNQDVHNMXDEJQ-UHFFFAOYSA-L |
正規SMILES |
C1=C[S+]=C(S1)C2=[S+]C=CS2.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
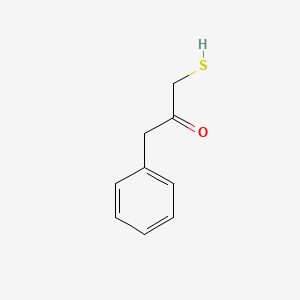
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
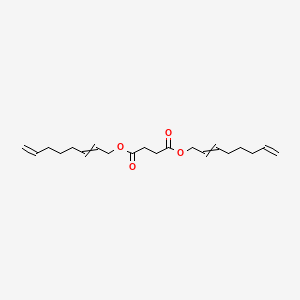
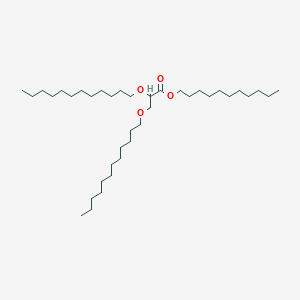
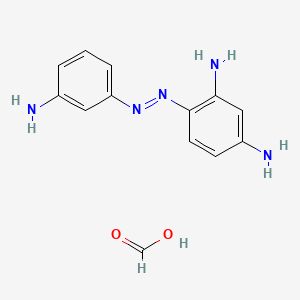
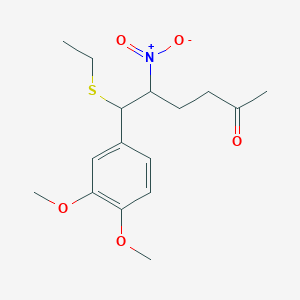
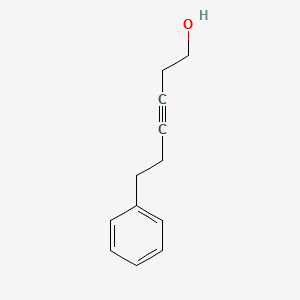

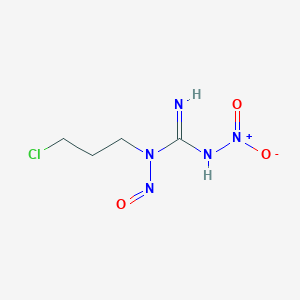

![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
